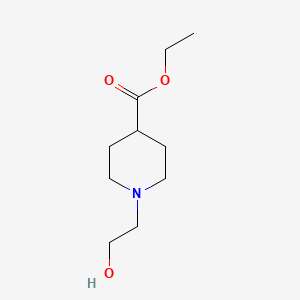

Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate

Description

BenchChem offers high-quality Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-2-14-10(13)9-3-5-11(6-4-9)7-8-12/h9,12H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLLPRLLFBDIAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate

This guide provides a comprehensive technical overview of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's properties, synthesis, applications, and safety considerations, offering field-proven insights and detailed methodologies.

Core Compound Profile

Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate, with the CAS Number 939900-20-6, is a piperidine derivative featuring both an ethyl ester and a primary alcohol functional group.[1][2] This structure imparts a unique combination of polarity and reactivity, making it a versatile building block in organic synthesis. Notably, it is recognized as "Umeclidinium Impurity 16," highlighting its significance in the manufacturing of the long-acting muscarinic antagonist, Umeclidinium bromide, used in the treatment of chronic obstructive pulmonary disease (COPD).[3][4]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. While experimentally determined data for this specific molecule is not widely published, a combination of predicted values and data from analogous structures provides a reliable profile.

| Property | Value | Source |

| Molecular Formula | C10H19NO3 | PubChem[3] |

| Molecular Weight | 201.26 g/mol | PubChem[3] |

| CAS Number | 939900-20-6 | ChemicalBook[5] |

| Boiling Point | 296.0 ± 30.0 °C | ChemicalBook (Predicted)[1][5] |

| Density | 1.077 ± 0.06 g/cm³ | ChemicalBook (Predicted)[1][5] |

| Appearance | Colorless to pale yellow liquid or solid | CymitQuimica[1] |

| Solubility | The hydroxyl group suggests solubility in polar solvents. | CymitQuimica[1] |

The presence of the hydroxyl group is expected to increase the compound's boiling point and its solubility in polar solvents due to hydrogen bonding capabilities.[1]

Synthesis and Mechanism

The synthesis of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate can be logically approached through the N-alkylation of Ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate). A robust and scalable method can be adapted from protocols for similar transformations. The reaction involves the nucleophilic attack of the secondary amine of the piperidine ring on a suitable two-carbon electrophile.

Recommended Synthetic Protocol: N-Alkylation of Ethyl Isonipecotate

This protocol is based on the well-established alkylation of secondary amines and is adapted from a procedure for a closely related compound. The choice of a mild base and an appropriate solvent is critical to minimize side reactions and ensure a high yield.

Reaction Scheme:

A schematic of the N-alkylation synthesis pathway.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Ethyl isonipecotate (1 equivalent), toluene as the solvent, and powdered potassium carbonate (2 equivalents) as the base.

-

Addition of Alkylating Agent: Slowly add 2-bromoethanol (1.1 equivalents) to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of toluene.

-

Extraction: Combine the filtrate and washings and wash with water to remove any remaining salts and unreacted 2-bromoethanol. Separate the organic layer.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Causality of Experimental Choices:

-

Potassium Carbonate: A mild inorganic base is chosen to deprotonate the secondary amine without promoting elimination reactions with the bromoethanol or hydrolysis of the ester.

-

Toluene: This solvent allows for heating to reflux, providing the necessary activation energy for the reaction, and is immiscible with water, simplifying the work-up.

-

Excess Base: Using an excess of potassium carbonate ensures complete deprotonation of the piperidine nitrogen and neutralizes the hydrobromic acid formed during the reaction.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the piperidine ring protons, the methylene protons of the hydroxyethyl group, and a broad singlet for the hydroxyl proton. The protons alpha to the nitrogen and the ester group will be the most deshielded.

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the carbons of the piperidine ring, and the carbons of the hydroxyethyl substituent.

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to exhibit a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the alcohol, and a strong absorption band around 1730 cm⁻¹ due to the C=O stretching of the ester.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 201.26. Common fragmentation patterns would involve the loss of the ethoxy group from the ester and cleavage at the C-C bond adjacent to the nitrogen atom.

Applications in Drug Development

The primary documented application of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate is as a crucial intermediate in the synthesis of Umeclidinium bromide.[3][4] In this context, the hydroxyl group serves as a handle for further chemical modification, leading to the final active pharmaceutical ingredient.

Role as a key intermediate in pharmaceutical manufacturing.

Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a modifiable ester, makes it a valuable synthon for creating a variety of complex molecules with potential therapeutic applications.

Safety and Handling

While a specific safety data sheet (SDS) for Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate is not widely available, a conservative approach to handling should be adopted based on the known hazards of its structural analogues, such as 1-(2-hydroxyethyl)piperidine and ethyl piperidine-4-carboxylate.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Conclusion

Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate is a molecule of significant interest in the pharmaceutical industry, primarily due to its role as a key intermediate. Its synthesis is achievable through standard organic chemistry transformations, and its bifunctional nature allows for diverse applications in medicinal chemistry. While a complete set of experimentally verified analytical data is not yet in the public domain, its structural characteristics are well-defined, allowing for a robust understanding of its properties and reactivity. As with any chemical, proper safety protocols must be followed during its handling and use.

References

-

PubChem. Ethyl 4-piperidinecarboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate. National Center for Biotechnology Information. [Link]

-

Venkatasai Life Sciences. Ethyl-1-(2-hydroxyethyl)piperidine-4-carboxylate. [Link]

-

Venkatasai Life Sciences. Umeclidinium Bromide Impurity 16. [Link]

- Google Patents. US20160159786A1 - Chemical process.

Sources

- 1. Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate CAS#: 939900-20-6 [m.chemicalbook.com]

- 2. Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate | C10H19NO3 | CID 19261384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 4-piperidinecarboxylate(1126-09-6) 13C NMR spectrum [chemicalbook.com]

- 4. Ethyl piperidine-4-carboxylate [webbook.nist.gov]

- 5. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate, a heterocyclic compound of significant interest in modern pharmaceutical development. While not a final active pharmaceutical ingredient (API), its relevance stems from its status as a known impurity and potential synthetic intermediate in the manufacturing of major drugs, including the long-acting muscarinic antagonist, Umeclidinium. This document details the compound's chemical structure, physicochemical properties, a robust and logical synthesis methodology, and its critical context within pharmaceutical quality control and process chemistry. The guide is structured to provide not just procedural steps but also the scientific rationale behind them, empowering researchers and developers with actionable, field-proven insights.

Introduction and Strategic Importance

The piperidine nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of a vast array of therapeutic agents.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable scaffold for targeting a multitude of biological receptors. Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate (CAS No. 939900-20-6) emerges as a molecule of interest within this class, not as a therapeutic agent itself, but as a critical process-related impurity in the synthesis of APIs such as Umeclidinium and Loratadine.[3][4]

Understanding the formation, properties, and synthesis of such impurities is a non-negotiable aspect of drug development and manufacturing. For process chemists, controlling the formation of this molecule is key to optimizing reaction yields and purity. For analytical scientists, having access to well-characterized reference standards of this compound is essential for developing and validating methods to quantify its presence in final drug products, ensuring they meet the stringent purity requirements set by regulatory bodies like the FDA and EMA.[5][6] This guide, therefore, addresses the technical needs of professionals in these domains by providing a detailed examination of this specific piperidine derivative.

Physicochemical and Structural Characteristics

The structural architecture of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate features a central piperidine ring N-substituted with a 2-hydroxyethyl group and a C-4 substituted ethyl carboxylate group.

Molecular Structure:

Caption: 2D Chemical Structure of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate.

The presence of a tertiary amine, an ester, and a primary alcohol functional group defines its chemical reactivity. The hydroxyl group, in particular, increases its polarity and potential for hydrogen bonding compared to its parent ester, ethyl isonipecotate.[7]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 939900-20-6 | [1][3] |

| Molecular Formula | C₁₀H₁₉NO₃ | [1][4] |

| Molecular Weight | 201.26 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid or solid | [7] |

| Boiling Point | 296.0 ± 30.0 °C (Predicted) | [1] |

| Density | 1.077 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 15.00 ± 0.10 (Predicted, alcoholic proton) | [1] |

Synthesis and Methodology

The most logical and industrially relevant synthesis of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate is through the N-alkylation of the readily available starting material, Ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate). The choice of the alkylating agent and reaction conditions is critical to favor the desired product and minimize side reactions.

Rationale for Synthetic Route Selection

The direct N-alkylation of a secondary amine like ethyl isonipecotate is a standard and efficient transformation. The key variables are the choice of the 2-carbon electrophile and the base.

-

Electrophile: While ethylene oxide could be used, it is a volatile and highly reactive gas requiring specialized handling. A more practical choice for laboratory and scale-up operations is a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol. These are liquids that are easier to handle and dose accurately.

-

Base: A non-nucleophilic base is required to deprotonate the piperidine nitrogen, facilitating its attack on the electrophile. Inorganic bases like potassium carbonate (K₂CO₃) are often preferred in industrial settings due to their low cost, ease of handling, and straightforward removal during workup.

The proposed synthesis is therefore the reaction of ethyl isonipecotate with a 2-haloethanol in the presence of a suitable base and solvent. This pathway is analogous to the initial step in published syntheses of related pharmaceutical intermediates.

Experimental Protocol: N-alkylation of Ethyl Isonipecotate

This protocol describes a representative procedure for the synthesis of the title compound.

Reaction Scheme:

Caption: Synthesis of the target compound via N-alkylation.

Materials:

-

Ethyl piperidine-4-carboxylate (1.0 eq)

-

2-Chloroethanol (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (solvent)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl piperidine-4-carboxylate, anhydrous potassium carbonate, and acetonitrile.

-

Addition of Reagent: Begin stirring the suspension and add 2-chloroethanol dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material.

-

Workup (Aqueous Extraction):

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the resulting residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the pure Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate.

Applications in Drug Development: A Case Study as a Pharmaceutical Impurity

The primary significance of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate in the pharmaceutical industry is its classification as a process-related impurity. It is specifically designated as "Umeclidinium Impurity 16".[4]

Context in Umeclidinium Synthesis

Umeclidinium is a long-acting muscarinic antagonist (LAMA) used in the management of chronic obstructive pulmonary disease (COPD).[8] Its synthesis often starts from ethyl isonipecotate. A key step involves the N-alkylation with a two-carbon unit, followed by further transformations.

Sources

- 1. chembk.com [chembk.com]

- 2. Umeclidinium Bromide Impurity 16 | NA | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 3. Loratadine Impurity 15 | 939900-20-6 | SynZeal [synzeal.com]

- 4. Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate | C10H19NO3 | CID 19261384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. pmda.go.jp [pmda.go.jp]

- 7. CAS 939900-20-6: Ethyl 1-(2-hydroxyethyl)piperidine-4-carb… [cymitquimica.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate

CAS Number: 939900-20-6

This technical guide provides a comprehensive overview of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate, a key chemical intermediate with significant applications in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering insights into its properties, synthesis, and potential applications.

Chemical Identity and Properties

Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate, with the CAS number 939900-20-6, is a piperidine derivative characterized by an ethyl ester at the 4-position and a 2-hydroxyethyl group attached to the piperidine nitrogen.[1][2][3] This bifunctional nature, possessing both a nucleophilic hydroxyl group and a modifiable ester, makes it a versatile building block in organic synthesis.

Molecular Structure and Chemical Data

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C10H19NO3 | [1][3][4] |

| Molecular Weight | 201.26 g/mol | [1][4] |

| IUPAC Name | ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate | [4] |

| Synonyms | 1-(2-hydroxyethyl)isonipecotic acid ethyl ester, 1-(2-hydroxyethyl)-4-piperidinecarboxylic acid ethyl ester | [1][3] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Boiling Point (Predicted) | 296.0 ± 30.0 °C | [1][3] |

| Density (Predicted) | 1.077 ± 0.06 g/cm³ | [1][3] |

The presence of the hydroxyl group is expected to increase its boiling point and solubility in polar solvents due to hydrogen bonding.[2]

Caption: Molecular Structure of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate.

Synthesis and Mechanism

The synthesis of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate typically involves the N-alkylation of ethyl isonipecotate (ethyl piperidine-4-carboxylate). A common and effective method is the reaction with ethylene oxide.

Synthetic Pathway

Caption: Synthetic workflow for Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of ethyl 1-(2-hydroxyethyl)-4-phenyl-4-piperidinecarboxylate and should be optimized for the specific substrate.[5]

Materials:

-

Ethyl piperidine-4-carboxylate (Ethyl isonipecotate)

-

Ethylene oxide

-

Ethanol

-

4-Methyl-2-pentanone (optional, as a higher boiling point solvent)

-

Sodium hydroxide (for workup)

-

Hydrochloric acid (for workup)

-

Ether or other suitable extraction solvent

-

Sodium sulfate and potassium carbonate (for drying)

Procedure:

-

A mixture of ethyl piperidine-4-carboxylate, a suitable solvent such as ethanol or 4-methyl-2-pentanone, and ethylene oxide is prepared in a sealed pressure vessel.

-

The reaction mixture is heated to approximately 60°C for an extended period, potentially several days, to ensure complete reaction.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is partitioned between a dilute aqueous sodium hydroxide solution and an organic solvent like ether.

-

The organic layer is separated and then extracted with dilute hydrochloric acid.

-

The acidic aqueous layer is then basified with aqueous sodium hydroxide.

-

The product is extracted from the basified aqueous layer with an organic solvent.

-

The combined organic extracts are dried over anhydrous sodium sulfate and potassium carbonate.

-

The solvent is evaporated in vacuo to yield the crude product.

-

Purification can be achieved by crystallization from a suitable solvent system like ether/n-pentane or by column chromatography.

Causality of Experimental Choices:

-

Sealed Vessel: Ethylene oxide is a gas at room temperature, necessitating a sealed vessel to maintain its concentration in the reaction mixture and prevent its escape.

-

Heating: The N-alkylation of the secondary amine in the piperidine ring is accelerated by heating, which provides the necessary activation energy for the reaction.

-

Acid-Base Workup: The workup procedure is designed to separate the product from unreacted starting materials and byproducts. The basic wash removes any acidic impurities, while the acid extraction protonates the basic piperidine nitrogen of the product, transferring it to the aqueous phase and leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer deprotonates the product, allowing its extraction back into an organic solvent.

Applications in Pharmaceutical Development

Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate serves as a crucial intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The hydroxyl and ester functionalities provide two distinct points for further chemical modification.

Role as a Building Block

The primary utility of this compound lies in its ability to be elaborated into more complex molecules. For instance, the hydroxyl group can be converted into a leaving group, such as a chloride, to facilitate further nucleophilic substitution.[1] An example of a downstream product is ethyl 1-(2-chloroethyl)piperidine-4-carboxylate.[1]

This intermediate is also identified as "Umeclidinium Impurity 16," indicating its relevance in the synthesis or degradation pathways of Umeclidinium, a long-acting muscarinic antagonist used in the treatment of chronic obstructive pulmonary disease (COPD).[4]

Caption: Potential reaction pathways and applications.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate is not widely available, general precautions for handling piperidine derivatives should be observed.[6] Related compounds are known to cause skin and eye irritation.[7][8]

General Handling Recommendations:

-

Use in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the ethyl ester, the hydroxyethyl group, and the piperidine ring protons and carbons.

-

Mass Spectrometry (MS): To confirm the molecular weight of 201.26 g/mol .[4]

-

Infrared (IR) Spectroscopy: To identify the characteristic stretches of the hydroxyl (O-H), ester carbonyl (C=O), and C-N bonds.

References

-

PrepChem.com. Synthesis of ethyl 1-(2-hydroxyethyl)-4-phenyl-4-piperidinecarboxylate. Available at: [Link]

-

LookChem. Cas 939900-20-6, Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate. Available at: [Link]

-

ChemBK. Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate. Available at: [Link]

-

ChemSrc. Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate. Available at: [Link]

-

PubChem. Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate. Available at: [Link]

-

PrepChem.com. Synthesis of ethyl 4-(2-hydroxyethyl)-piperidine-2-carboxylate. Available at: [Link]

-

NIST. Ethyl piperidine-4-carboxylate. Available at: [Link]

Sources

- 1. Cas 939900-20-6,Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate | lookchem [lookchem.com]

- 2. CAS 939900-20-6: Ethyl 1-(2-hydroxyethyl)piperidine-4-carb… [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate | C10H19NO3 | CID 19261384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to the Molecular Weight and Characterization of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate, with a primary focus on its molecular weight. As a relevant compound in medicinal chemistry, often appearing as an intermediate or impurity in the synthesis of active pharmaceutical ingredients, precise characterization is paramount.[1] This document details the fundamental identifiers of the compound, elucidates the critical role of molecular weight in the drug development pipeline, and presents an authoritative, field-proven protocol for its experimental determination using Electrospray Ionization Mass Spectrometry (ESI-MS). The methodologies and data presented herein are designed to support researchers in ensuring the identity, purity, and quality of this molecule in a laboratory setting.

Compound Identification and Physicochemical Properties

Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate is a heterocyclic organic compound featuring a piperidine core functionalized with both an ethyl ester and a hydroxyethyl group.[1] These features contribute to its polarity and potential for hydrogen bonding.[1] Its definitive identification relies on a combination of its chemical formula, unique identifiers, and precise mass.

The molecular weight of a compound is a foundational parameter, calculated by summing the atomic weights of all constituent atoms in its molecular formula.[2] For Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate, the molecular formula C₁₀H₁₉NO₃ yields a calculated molecular weight of 201.26 g/mol .[3][4] This value is the average mass based on the natural isotopic abundance of the elements. For high-resolution analytical techniques, the monoisotopic mass, which is the mass of the molecule calculated using the mass of the most abundant isotope of each element, is more relevant.[2]

The key identifying and physicochemical properties are summarized in Table 1 below.

Table 1: Physicochemical Properties of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate

| Property | Value | Source(s) |

| IUPAC Name | ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate | [3] |

| CAS Number | 939900-20-6 | [3][4] |

| Molecular Formula | C₁₀H₁₉NO₃ | [3][5] |

| Molecular Weight | 201.26 g/mol | [3][4] |

| Monoisotopic Mass | 201.13649347 Da | [3] |

| Synonyms | Umeclidinium Impurity 16, 1-(2-hydroxyethyl)isonipecotic acid ethyl ester | [3][4] |

| SMILES | CCOC(=O)C1CCN(CC1)CCO | [3] |

| InChIKey | GXLLPRLLFBDIAB-UHFFFAOYSA-N | [3] |

| Predicted Boiling Point | 296.0 ± 30.0 °C | [4] |

| Predicted Density | 1.077 ± 0.06 g/cm³ | [4] |

digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=5000, size="7.6,4!", dpi=100]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=12];// Define nodes for atoms N1 [label="N", fontcolor="#202124"]; C1 [label="C", fontcolor="#202124"]; C2 [label="C", fontcolor="#202124"]; C3 [label="C", fontcolor="#202124"]; C4 [label="C", fontcolor="#202124"]; C5 [label="C", fontcolor="#202124"]; C6 [label="C", fontcolor="#202124"]; O1 [label="O", fontcolor="#EA4335"]; C7 [label="C", fontcolor="#202124"]; O2 [label="O", fontcolor="#EA4335"]; C8 [label="C", fontcolor="#202124"]; C9 [label="C", fontcolor="#202124"]; O3 [label="O-H", fontcolor="#EA4335"]; C10 [label="C", fontcolor="#202124"];

// Define positions (adjust as needed for a good 2D layout) N1 [pos="0,0!"]; C1 [pos="-1.2,0.7!"]; C2 [pos="-1.2,-0.7!"]; C3 [pos="-2.4,0!"]; C4 [pos="1.2,0!"]; C5 [pos="1.2,1.4!"]; C6 [pos="2.4,0!"]; O1 [pos="3.6,0.7!"]; C7 [pos="2.4,-1.4!"]; O2 [pos="1.8,-2.1!"]; C8 [pos="3.6,-1.4!"]; C9 [pos="4.8,-1.4!"]; O3 [pos="2.4,2.1!"]; C10 [pos="-3.6,0!"];

// Define bonds N1 -- C1; N1 -- C2; C1 -- C3; C2 -- C3; N1 -- C4; C4 -- C5; C4 -- C6; C6 -- O1 [label="="]; C6 -- C7; C7 -- O2; C7 -- C8; C8 -- C9; C5 -- O3; C3 -- C10;

// Placeholder for the ester group on C10 C10_O1 [label="O", pos="-4.8,0.7!", fontcolor="#EA4335"]; C10_O2 [label="O", pos="-4.8,-0.7!", fontcolor="#EA4335"]; C10_C11 [label="C", pos="-6.0,-0.7!", fontcolor="#202124"]; C10_C12 [label="C", pos="-7.2,-0.7!", fontcolor="#202124"]; C10 -- C10_O1 [label="="]; C10 -- C10_O2; C10_O2 -- C10_C11; C10_C11 -- C10_C12; }

Figure 1: 2D Chemical Structure of the compound.

The Critical Role of Molecular Weight in Drug Development

Molecular weight is a fundamental physicochemical property that profoundly influences a compound's entire lifecycle in drug discovery and development.[6] Its importance extends from initial screening to final formulation and quality control.

-

Identity and Purity Confirmation: The most immediate application is the verification of a synthesized molecule's identity. An experimentally determined molecular weight that matches the theoretical value is the first line of evidence that the correct compound has been produced.[7] Any deviation can indicate the presence of impurities, degradation products, or an incorrect structure.[7]

-

Pharmacokinetics (ADME): Molecular weight is a key descriptor in models that predict a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[6][8] For instance, Lipinski's Rule of Five suggests that orally active drugs generally have a molecular weight of less than 500 g/mol , as lower molecular weight is often correlated with better membrane permeability and solubility.[8]

-

Regulatory Compliance: Regulatory bodies require unambiguous characterization of any pharmaceutical compound, including its related substances and impurities. Accurate mass measurement is the gold standard for determining elemental composition, which is an essential piece of data for regulatory submissions.[7][9]

-

Quality Control (QC): In a manufacturing setting, molecular weight determination is a critical QC check to ensure batch-to-batch consistency and to monitor the stability of the final drug product.[10]

Authoritative Determination of Molecular Weight via Mass Spectrometry

While molecular weight can be calculated theoretically, its experimental confirmation is non-negotiable. Mass spectrometry (MS) is the definitive analytical technique for determining the molecular weight of small molecules with high accuracy and sensitivity.[7][11]

The core principle of MS involves the ionization of a sample to generate charged molecules (ions), which are then separated based on their mass-to-charge ratio (m/z).[11] For a compound like Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate, which is polar and non-volatile, Electrospray Ionization (ESI) is the ideal ionization method. ESI is a "soft" ionization technique that imparts minimal energy to the molecule, allowing the intact molecular ion to be observed with little to no fragmentation.[7]

Due to the basic nature of the piperidine nitrogen, analysis is typically performed in positive ion mode, where the molecule readily accepts a proton (H⁺) to form a protonated molecular ion, denoted as [M+H]⁺. The mass spectrometer then measures the m/z of this ion, from which the mass of the neutral molecule (M) can be precisely deduced.

Figure 2: Experimental workflow for ESI-MS analysis.

Experimental Protocol: Molecular Weight Verification by Direct Infusion ESI-MS

This section provides a self-validating protocol for the precise determination of the molecular weight of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate.

4.1 Objective: To experimentally verify the molecular weight and confirm the elemental composition of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate using High-Resolution Mass Spectrometry (HRMS) with an ESI source.

4.2 Materials and Reagents:

-

Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate sample

-

LC-MS grade Methanol

-

LC-MS grade Water

-

LC-MS grade Formic Acid (≥99%)

-

Calibrant solution appropriate for the mass spectrometer (e.g., sodium formate)

-

Volumetric flasks, pipettes, and vials

4.3 Instrumentation:

-

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.

-

A syringe pump for direct sample infusion.

4.4 Sample Preparation:

-

Causality: A dilute, fully dissolved sample prevents source contamination and ensures stable ionization. Formic acid is added to acidify the mobile phase, which promotes the protonation of the basic nitrogen atom on the piperidine ring, maximizing the signal for the desired [M+H]⁺ ion.

-

Step 1: Prepare a stock solution of the sample at 1 mg/mL in methanol.

-

Step 2: From the stock solution, prepare a working solution by diluting it to a final concentration of 1-10 µg/mL in a 50:50 (v/v) methanol/water solution containing 0.1% formic acid.

4.5 Instrument Setup and Calibration:

-

Causality: Calibration is the most critical step for ensuring mass accuracy. An internal calibrant or "lock mass" can be used to correct for any instrumental drift during the analysis, enabling mass accuracy typically within 5 ppm.[9]

-

Step 1: Set up the ESI source in positive ion mode.

-

Step 2: Calibrate the mass spectrometer across the desired mass range (e.g., m/z 100-500) according to the manufacturer's protocol using the specified calibrant solution.

-

Step 3: Set the instrument to acquire data in a high-resolution mode. Typical parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.

4.6 Data Acquisition:

-

Step 1: Load the prepared working solution into a syringe and place it on the syringe pump.

-

Step 2: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Step 3: Acquire data for several minutes to obtain a stable signal and an averaged, high-quality mass spectrum.

4.7 Data Analysis and Interpretation:

-

Expected Result: The primary ion observed in the mass spectrum should correspond to the protonated molecule [M+H]⁺.

-

Calculation:

-

Theoretical Monoisotopic Mass of M (C₁₀H₁₉NO₃): 201.1365 Da

-

Mass of Proton (H⁺): 1.0073 Da

-

Expected m/z for [M+H]⁺: 201.1365 + 1.0073 = 202.1438

-

-

Validation:

-

Compare the experimentally measured m/z value with the calculated theoretical value. The mass error should be less than 5 ppm.

-

Utilize the instrument's software to predict the elemental formula from the accurate mass. The result should unambiguously confirm C₁₀H₂₀NO₃⁺ (the formula for the [M+H]⁺ ion).

-

Examine the isotopic pattern in the spectrum. The relative abundance of the A+1 peak (containing one ¹³C atom) should match the theoretical prediction for a molecule with 10 carbon atoms.

-

Conclusion

The molecular weight of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate is definitively established as 201.26 g/mol (average mass) with a monoisotopic mass of 201.1365 Da .[3] This fundamental parameter is not merely a calculated value but a critical attribute that influences the compound's behavior from laboratory synthesis to potential pharmaceutical application. The gold-standard method for its experimental verification is high-resolution mass spectrometry, for which a detailed and robust ESI-MS protocol has been provided. By adhering to this guide, researchers and drug development professionals can ensure the unequivocal identification and characterization of this molecule, upholding the highest standards of scientific integrity and supporting the advancement of their research goals.

References

-

PubChem. (n.d.). Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Durrant Lab. (n.d.). Molecular weight. MolModa Documentation. Retrieved from [Link]

-

LookChem. (n.d.). Cas 939900-20-6, Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate. Retrieved from [Link]

-

Sargent, M., & O'Connor, G. (2002). Methodology for Accurate Mass Measurement of Small Molecules. LGC. Retrieved from [Link]

-

Blotz, A. (n.d.). Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate. Retrieved from [Link]

-

Brookhaven Instruments. (n.d.). What is Molecular Weight?. Retrieved from [Link]

-

Wisdomlib. (2025). Molecular weight drugs: Significance and symbolism. Retrieved from [Link]

-

Frontage Labs. (2015). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

-

Fagerholm, U. (2022). Investigation of Molecular Weights and Pharmacokinetic Characteristics of Older and Modern Small Drugs. bioRxiv. Retrieved from [Link]

-

Academia Sinica. (2022). Application of Mass Spectrometry on Small Molecule Analysis. TIGP. Retrieved from [Link]

-

ChemBK. (n.d.). Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 939900-20-6 | Product Name : Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate. Retrieved from [Link]

-

Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link]

-

Park, J., et al. (2020). Effects of molecular weight and structural conformation of multivalent-based elastin-like polypeptides on tumor accumulation and tissue biodistribution. NIH National Library of Medicine. Retrieved from [Link]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Retrieved from [Link]

-

Chalk, R. (2021). 13 Small Molecule Accurate Mass Analysis. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Molbase. (n.d.). TERT-BUTYL 4-(2-HYDROXYETHYL)PIPERIDINE-1-CARBOXYLATE. Retrieved from [Link]

Sources

- 1. CAS 939900-20-6: Ethyl 1-(2-hydroxyethyl)piperidine-4-carb… [cymitquimica.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate | C10H19NO3 | CID 19261384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. chembk.com [chembk.com]

- 6. Molecular weight - MolModa Documentation [durrantlab.pitt.edu]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. biorxiv.org [biorxiv.org]

- 9. rsc.org [rsc.org]

- 10. brookhaveninstruments.com [brookhaveninstruments.com]

- 11. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

An In-depth Technical Guide to the Mass Spectrometry of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's behavior under mass spectrometric conditions. This document will delve into the theoretical underpinnings of its fragmentation, offer practical experimental guidance, and provide a framework for data interpretation, ensuring scientific integrity and logical coherence.

Introduction: The Significance of Characterizing Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate

Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate is a substituted piperidine derivative with potential applications in pharmaceutical and chemical synthesis. As with any compound intended for advanced applications, precise structural elucidation and purity assessment are paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities. This guide will explore the mass spectrometric characteristics of this molecule, providing a predictive framework for its fragmentation patterns, which is essential for its unambiguous identification in complex matrices.

Core Molecular Properties

A foundational understanding of the molecule's physical and chemical properties is critical before undertaking any analytical investigation.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉NO₃ | PubChem[1] |

| Molecular Weight | 201.26 g/mol | PubChem[1] |

| Exact Mass | 201.1365 Da | PubChem[1] |

| IUPAC Name | ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate | PubChem[1] |

| Canonical SMILES | CCOC(=O)C1CCN(CC1)CCO | PubChem[1] |

These fundamental properties are the bedrock upon which mass spectrometric data interpretation is built. The exact mass, in particular, is crucial for high-resolution mass spectrometry in confirming the elemental composition.

Principles of Ionization and Fragmentation

The choice of ionization technique is pivotal for the successful analysis of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate. Given its polarity and thermal lability, Electrospray Ionization (ESI) is a highly suitable method, typically producing a protonated molecule [M+H]⁺ in positive ion mode. Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, potentially with derivatization to increase volatility, and would likely yield a molecular ion (M⁺) under Electron Ionization (EI).

The fragmentation of the parent ion is governed by the molecule's inherent chemical structure, with bond cleavages preferentially occurring at heteroatoms, branch points, and sites that lead to the formation of stable carbocations or neutral losses.

Predicted Fragmentation Pathways

The fragmentation of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate can be logically deduced by considering the fragmentation of its constituent substructures: the N-(2-hydroxyethyl)piperidine core and the ethyl carboxylate group. By examining the known mass spectra of related compounds such as Ethyl piperidine-4-carboxylate and 1-Piperidineethanol, we can predict the primary fragmentation routes.

Diagram: Predicted ESI-MS/MS Fragmentation Workflow

Caption: A typical workflow for the analysis of the target compound using LC-ESI-MS/MS.

Key Fragmentation Reactions

Under positive mode ESI, the molecule will readily protonate, likely on the piperidine nitrogen, to form the precursor ion [M+H]⁺ at m/z 202.1. Subsequent fragmentation via Collision-Induced Dissociation (CID) is predicted to proceed through the following pathways:

-

Loss of the N-hydroxyethyl side chain: A common fragmentation pathway for N-substituted piperidines is the cleavage of the N-C bond of the substituent. This would result in the loss of a hydroxyethyl group (C₂H₅O, 45.0 Da) or a neutral loss of ethylene glycol (C₂H₆O₂, 62.0 Da) following rearrangement, leading to a fragment ion corresponding to the ethyl piperidine-4-carboxylate cation.

-

Fragmentation of the ethyl ester: The ethyl ester group is prone to fragmentation. This can occur through the loss of an ethoxy radical (•OC₂H₅, 45.0 Da) or a neutral loss of ethanol (C₂H₅OH, 46.0 Da) or ethylene (C₂H₄, 28.0 Da) via a McLafferty rearrangement.

-

Ring opening of the piperidine core: The piperidine ring itself can undergo fragmentation, although this often requires higher collision energies. This can lead to a variety of smaller fragment ions.

Diagram: Predicted Fragmentation Pathway of [M+H]⁺

Caption: Predicted major fragmentation pathways for the protonated molecule.

Experimental Protocol: A Self-Validating System

This section outlines a robust, step-by-step methodology for the analysis of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate using Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI.

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate in methanol.

-

Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with a mobile phase-matched solvent (e.g., 50:50 methanol:water with 0.1% formic acid). The formic acid aids in protonation for positive ion mode ESI.

LC-MS Parameters

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining and separating the analyte from potential impurities.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A gradient from 5% to 95% B over 5-10 minutes will effectively elute the compound.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Gas Flow: Instrument-specific optimized values for nebulizer and drying gases.

-

MS Scan Mode: Full scan from m/z 50 to 500 to detect the precursor ion.

-

MS/MS Scan Mode: Product ion scan of the precursor ion at m/z 202.1. Use a collision energy ramp (e.g., 10-40 eV) to observe a wide range of fragment ions.

-

Data Interpretation and Trustworthiness

The acquired mass spectrum should be carefully examined. The presence of the [M+H]⁺ ion at m/z 202.1 with the correct isotopic pattern for C₁₀H₁₉NO₃ provides strong evidence for the presence of the target compound. The MS/MS spectrum should then be compared to the predicted fragmentation pathways. The observation of the expected fragment ions would confirm the structure.

To ensure the trustworthiness of the results, the following should be considered:

-

Mass Accuracy: For high-resolution instruments, the measured mass of the precursor and fragment ions should be within 5 ppm of the theoretical mass.

-

Blanks and Controls: Run solvent blanks to ensure that there are no interfering peaks from the system or solvent.

-

Reproducibility: Repeated injections should yield consistent retention times and mass spectra.

Conclusion

The mass spectrometric analysis of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate is a powerful tool for its characterization. By leveraging appropriate ionization techniques like ESI and understanding the predictable fragmentation pathways, researchers can confidently identify and structurally elucidate this molecule. The experimental protocol provided in this guide offers a starting point for developing a robust and reliable analytical method. As with any scientific endeavor, a thorough understanding of the underlying principles is key to successful data acquisition and interpretation.

References

-

PubChem. Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate. National Center for Biotechnology Information. [Link][1]

-

NIST. Ethyl piperidine-4-carboxylate. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link][2][3]

-

NIST. 1-Piperidineethanol. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link][4]

Sources

An In-depth Technical Guide on the Safe Handling of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate is a substituted piperidine derivative that serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents. Its structure combines a piperidine core, an N-hydroxyethyl substituent, and an ethyl carboxylate group, making it a valuable building block for more complex molecules. While specific safety and toxicological data for this compound are not extensively published, a comprehensive understanding of its safe handling can be derived from its chemical structure and the known hazards of its constituent functional groups and structurally related compounds.

This guide provides a detailed protocol for the safe handling, storage, and disposal of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate, based on established principles of laboratory safety and data from analogous chemical structures. The causality behind each recommendation is explained to ensure a deep understanding of the associated risks and mitigation strategies.

Hazard Identification and Risk Assessment

A thorough risk assessment is paramount before handling any chemical. For Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate, the hazard profile is inferred from related compounds such as piperidine derivatives and esters.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C10H19NO3 | PubChem[1] |

| Molecular Weight | 201.26 g/mol | PubChem[1] |

| Boiling Point | 296.0 ± 30.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.077 ± 0.06 g/cm3 (Predicted) | ChemBK[3] |

Toxicological Profile (Inferred)

Direct toxicological data for Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate is limited. Therefore, the hazard assessment is based on data from structurally similar compounds:

-

Ethyl piperidine-4-carboxylate: This precursor is classified as a combustible liquid and causes skin and eye irritation.[4]

-

1-(2-Hydroxyethyl)piperidine: This compound is harmful if swallowed and causes skin irritation.[5]

-

Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate: A chlorinated analog, it is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[6]

Based on these analogs, it is prudent to assume that Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate may exhibit the following hazards:

-

Skin Irritation: The piperidine moiety and other functional groups can cause skin irritation upon contact.

-

Serious Eye Irritation: As with many organic chemicals, contact with the eyes is likely to cause significant irritation.

-

Harmful if Swallowed: Ingestion may lead to adverse health effects.

-

Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.

The following GHS hazard statements are likely applicable: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H302 (Harmful if swallowed), and H335 (May cause respiratory irritation).

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and personal protective equipment should be employed. The selection of appropriate controls is a critical step in ensuring laboratory safety.

Engineering Controls

-

Fume Hood: All handling of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate should be conducted in a well-ventilated chemical fume hood to minimize inhalation of any potential vapors or aerosols.

-

Safety Shower and Eyewash Station: A readily accessible and operational safety shower and eyewash station are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)

The following PPE is required when handling this compound:

-

Gloves: Wear nitrile or neoprene gloves to prevent skin contact. Always inspect gloves for tears or punctures before use and change them frequently.

-

Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[7]

-

Lab Coat: A flame-retardant lab coat should be worn to protect street clothes and provide an additional layer of protection.

-

Respiratory Protection: If there is a risk of generating aerosols or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Caption: Personal Protective Equipment (PPE) Workflow.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling

-

Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.

-

Grounding: When transferring the substance, ensure containers are properly grounded to prevent static discharge.

-

Inert Atmosphere: For long-term storage or reactions sensitive to air, consider handling under an inert atmosphere (e.g., nitrogen or argon).

Storage

-

Container: Store in a tightly sealed, properly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[8]

-

Incompatible Materials: Avoid storage with strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

In the event of an emergency, a clear and practiced response plan is essential.

First-Aid Measures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Caption: Emergency First-Aid Response Flowchart.

Spills and Leaks

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

-

Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE and contain the spill. Notify your institution's environmental health and safety department.

Disposal Considerations

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

-

Waste Containers: Collect waste in a designated, labeled, and sealed container.

-

Disposal Vendor: Contact a licensed professional waste disposal service to pick up the chemical waste. Do not attempt to dispose of it down the drain or in regular trash.

Experimental Protocol: A General Synthesis Procedure

The following is a generalized protocol for a reaction involving Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate. This procedure should be adapted based on the specific requirements of the reaction.

Objective: To perform an N-alkylation reaction using Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate.

Materials:

-

Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate

-

Alkyl halide (e.g., benzyl bromide)

-

Anhydrous potassium carbonate

-

Anhydrous acetonitrile

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Heating mantle

-

Appropriate work-up and purification supplies

Procedure:

-

Preparation: In a chemical fume hood, equip a dry round-bottom flask with a magnetic stir bar.

-

Reagent Addition: Add Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate (1 equivalent), anhydrous potassium carbonate (2 equivalents), and anhydrous acetonitrile to the flask.

-

Reaction Initiation: Begin stirring the mixture and add the alkyl halide (1.1 equivalents) dropwise at room temperature.

-

Reaction Progression: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

-

Waste Disposal: Dispose of all chemical waste in the appropriately labeled containers.

Conclusion

While Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate lacks a comprehensive, publicly available safety profile, a robust safety and handling plan can be effectively implemented by analyzing its chemical structure and the known hazards of analogous compounds. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can safely handle this valuable synthetic intermediate.

References

-

PubChem. Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of ethyl 1-(2-hydroxyethyl)-4-phenyl-4-piperidinecarboxylate. [Link]

-

ChemBK. Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate. [Link]

-

Cheméo. Ethyl piperidine-4-carboxylate Physical Properties. [Link]

-

Angene Chemical. 4-(2-Hydroxyethyl)piperazine-1-carboxamide Safety Data Sheet. [Link]

-

PubChem. Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of ethyl 4-(2-hydroxyethyl)-piperidine-2-carboxylate. [Link]

Sources

- 1. Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate | C10H19NO3 | CID 19261384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate CAS#: 939900-20-6 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. angenechemical.com [angenechemical.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide on the Safe Handling of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Physicochemical Properties

A foundational aspect of safe laboratory practice is a thorough understanding of the physical and chemical characteristics of the substances being handled. While experimental data for Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate is limited, predicted properties provide a baseline for operational planning.

Chemical Structure:

Caption: Chemical structure of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate.

Table 1: Physicochemical Properties of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate

| Property | Value | Source |

| CAS Number | 939900-20-6 | [3][5][6] |

| Molecular Formula | C₁₀H₁₉NO₃ | [1] |

| Molecular Weight | 201.26 g/mol | [1][5] |

| Predicted Boiling Point | 296.0 ± 30.0 °C | [3][5] |

| Predicted Density | 1.077 ± 0.06 g/cm³ | [3][5] |

| Appearance | Colorless to pale yellow liquid or solid (predicted) | [7] |

Hazard Assessment: An Analog-Based Approach

Direct hazard classification for Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate under the Globally Harmonized System (GHS) is not available.[3][4] To construct a reliable risk assessment, it is scientifically prudent to examine data from structurally similar compounds. Ethyl 4-hydroxypiperidine-1-carboxylate (CAS 65214-82-6) serves as a close analog, differing only by the substituent on the piperidine nitrogen.

Table 2: GHS Classification for Structural Analog Ethyl 4-hydroxypiperidine-1-carboxylate

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Source: Echemi Safety Data Sheet for Ethyl 4-hydroxypiperidine-1-carboxylate.[8]

Interpretation and Causality:

The piperidine moiety itself, a secondary amine, can exhibit corrosive and irritant properties.[9] The presence of functional groups such as the ethyl ester and the hydroxyl group can modulate this reactivity but does not eliminate the underlying potential for irritation. Therefore, it is reasonable to assume that Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate may, at a minimum, cause skin, eye, and respiratory irritation.

Furthermore, the broader class of piperidine derivatives can present more severe hazards, including:

-

Acute Toxicity: Piperidine itself is toxic by oral, dermal, and inhalation routes.[9][10]

-

Flammability: Many simple piperidines are flammable liquids.[10][11]

-

Reactivity: Piperidines can react exothermically with acids and are incompatible with strong oxidizing agents.[10]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and appropriate PPE, is essential. The following protocols are designed to minimize exposure and mitigate risk.

Workflow for Safe Handling:

Caption: Standard workflow for handling research chemicals with unknown toxicity.

Engineering Controls

-

Primary Containment: All manipulations of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[12][13] This is the most critical engineering control to prevent inhalation of vapors or aerosols.

-

Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood's air velocity should be regularly checked to ensure it meets established safety standards.[12]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the presumed hazards of skin, eye, and respiratory irritation.

-

Eye and Face Protection: Wear chemical safety goggles with side shields conforming to EN166 (EU) or NIOSH (US) standards at all times.[8][14] If there is a splash hazard, a face shield should be worn in addition to goggles.

-

Skin Protection:

-

Gloves: Wear compatible chemical-resistant gloves (e.g., nitrile) to prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated or torn.

-

Lab Coat: A flame-resistant lab coat with long sleeves must be worn and kept fully fastened.[8]

-

-

Respiratory Protection: For routine operations within a fume hood, respiratory protection is typically not required. However, if there is a potential for exposure outside of a fume hood (e.g., a large spill), a NIOSH-approved respirator with an organic vapor cartridge should be used.[8][15]

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Emergency Response Decision Tree:

Caption: Decision-making guide for emergency response to spills or exposures.

First-Aid Measures

These first-aid recommendations are based on standard procedures for chemical exposures.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4][8]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Accidental Release Measures

-

Minor Spills (within a fume hood): Absorb the spill with an inert, non-combustible material such as vermiculite or sand.[12] Place the contaminated material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with an appropriate solvent.

-

Major Spills: Evacuate the immediate area and alert colleagues and safety personnel. Prevent the spill from entering drains.[14] Only personnel trained in hazardous spill cleanup and equipped with appropriate PPE should address the spill.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] Keep away from incompatible materials such as strong oxidizing agents and acids.[16]

-

Disposal: Dispose of unused material and contaminated waste in accordance with all applicable local, state, and federal regulations.[8] Do not dispose of down the drain.

Conclusion

While specific safety data for Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate remains limited, a robust safety protocol can be established by leveraging data from structural analogs and the broader chemical class of piperidines. The core principles of this guide—assuming irritation potential, utilizing engineering controls, mandating appropriate PPE, and preparing for emergencies—provide a self-validating system for risk mitigation. Researchers and drug development professionals must treat this compound with the caution afforded to any substance with an incomplete toxicological profile.

References

-

LookChem. (2017). Cas 939900-20-6,Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate. [Link]

-

Pharmaffiliates. CAS No : 939900-20-6 | Product Name : Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate. [Link]

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Piperidine. [Link]

-

NICNAS. (2016). Piperidine: Human health tier II assessment. [Link]

-

PubChem. Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. [Link]

-

PubChem. Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate. [Link]

-

PubChem. Piperidine. [Link]

-

Angene Chemical. (2021). Safety Data Sheet: 4-(2-Hydroxyethyl)piperazine-1-carboxamide. [Link]

-

Carl ROTH. (2025). Safety Data Sheet: Piperidine. [Link]

-

Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. [Link]

-

Venkatasai Life Sciences. Umeclidinium Bromide Impurity 16. [Link]

-

Australian Government Department of Health. (2015). Australian Public Assessment Report for Umeclidinium bromide. [Link]

-

PMDA. (2014). Report on the Deliberation Results. [Link]

-

Pharmaffiliates. Umeclidinium Bromide Impurities. [Link]

-

ChemBK. Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate. [Link]

-

ChemBK. (2024). ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate. [Link]

-

Carl ROTH. Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. [Link]

-

Cheméo. Ethyl piperidine-4-carboxylate. [Link]

Sources

- 1. Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate | C10H19NO3 | CID 19261384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Umeclidinium Bromide Impurity 16 | NA | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 3. lookchem.com [lookchem.com]

- 4. guidechem.com [guidechem.com]

- 5. Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate CAS#: 939900-20-6 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. CAS 939900-20-6: Ethyl 1-(2-hydroxyethyl)piperidine-4-carb… [cymitquimica.com]

- 8. echemi.com [echemi.com]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. chemos.de [chemos.de]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. angenechemical.com [angenechemical.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

The Strategic Synthesis and Application of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate: A Key Intermediate in Modern Drug Development

An In-depth Guide for Researchers and Pharmaceutical Scientists

Introduction: The Unseen Importance of a Versatile Piperidine Scaffold

In the landscape of pharmaceutical development, the journey from a simple molecular building block to a life-saving therapeutic is both complex and precise. Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate, a seemingly unassuming heterocyclic compound, represents a critical nexus in this journey. While not a therapeutic agent itself, its structural motifs are integral to the synthesis of various active pharmaceutical ingredients (APIs). The piperidine ring is a ubiquitous feature in numerous drug classes, valued for its ability to impart favorable pharmacokinetic properties such as solubility and bioavailability.[1] This guide provides a comprehensive overview of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate, focusing on its synthesis, chemical properties, and pivotal role as a key intermediate and reference standard in pharmaceutical manufacturing, particularly in the context of the long-acting muscarinic antagonist, Umeclidinium.

Core Chemical Properties and Identification

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective use in process chemistry and quality control.

| Property | Value | Source |

| IUPAC Name | ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate | PubChem[2] |

| Synonyms | Umeclidinium Impurity 16, 4-piperidinecarboxylic acid, 1-(2-hydroxyethyl)-, ethyl ester | PubChem[2] |

| CAS Number | 939900-20-6 | PubChem[2] |

| Molecular Formula | C10H19NO3 | PubChem[2] |

| Molecular Weight | 201.26 g/mol | PubChem[2] |

| SMILES | CCOC(=O)C1CCN(CC1)CCO | PubChem[2] |

Strategic Synthesis: Pathways to a Crucial Intermediate

The synthesis of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate is a multi-step process that hinges on the strategic modification of a readily available starting material, ethyl piperidine-4-carboxylate, also known as ethyl isonipecotate. The primary transformation is the N-alkylation of the secondary amine within the piperidine ring. Two principal, industrially viable routes are presented here.

Route 1: N-Alkylation with 2-Haloethanols

This classic and reliable method involves the direct alkylation of ethyl isonipecotate using a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol, in the presence of a base. The base is crucial for deprotonating the piperidine nitrogen, thereby increasing its nucleophilicity to facilitate the attack on the electrophilic carbon of the halo-alkane.

Caption: N-Alkylation of Ethyl Isonipecotate with a 2-Haloethanol.

Experimental Protocol:

-

Reaction Setup: To a solution of ethyl piperidine-4-carboxylate (1 equivalent) in a suitable polar aprotic solvent such as acetonitrile or DMF, add a mild inorganic base like potassium carbonate (K2CO3, 2-3 equivalents).

-

Reagent Addition: Add 2-chloroethanol or 2-bromoethanol (1.1-1.5 equivalents) dropwise to the stirred suspension at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate.

Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF or acetonitrile facilitates the SN2 reaction by solvating the cation of the base while leaving the nucleophilic amine relatively free. Potassium carbonate is chosen as a base because it is inexpensive, effective, and easily removed by filtration. Heating the reaction increases the rate of reaction, ensuring a reasonable reaction time for industrial applications.

Route 2: Two-Step Synthesis via a Chlorinated Intermediate

An alternative and highly efficient approach involves a two-step process. First, ethyl isonipecotate undergoes reductive amination with chloroacetaldehyde to form Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate.[3] This chlorinated intermediate is then subjected to hydrolysis to yield the final hydroxyethyl product.

Sources

An In-Depth Technical Guide to Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate for Researchers and Drug Development Professionals

Introduction

Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate, identified by CAS number 939900-20-6, is a heterocyclic organic compound of significant interest within the pharmaceutical sciences.[1] Structurally, it is a derivative of ethyl isonipecotate featuring a hydroxyethyl group attached to the piperidine nitrogen. This modification imparts distinct physicochemical properties, including increased polarity and potential for hydrogen bonding, which influence its solubility and reactivity.[2] While it may serve as a versatile building block in medicinal chemistry, its primary and most critical role is as a qualified pharmaceutical reference standard for the identification and quantification of process-related impurities in active pharmaceutical ingredients (APIs), most notably Umeclidinium Bromide and Loratadine.

For researchers and drug development professionals, understanding the origin, synthesis, and analytical profile of this compound is not merely an academic exercise. It is a fundamental requirement for robust analytical method development, validation, and ensuring the safety and efficacy of final drug products. This guide provides a comprehensive technical overview of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate, from its chemical identity and supplier landscape to its synthesis, analytical characterization, and safe handling.

Chemical Identity and Properties

| Property | Value | Source |

| Chemical Name | Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate | [1] |